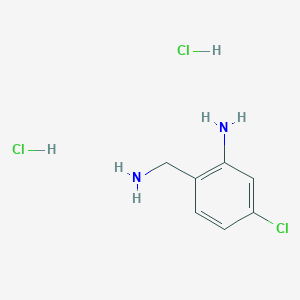![molecular formula C24H23ClN4O2 B2609646 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021122-46-2](/img/structure/B2609646.png)
4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O2 and its molecular weight is 434.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their role as kinase inhibitors. These compounds are versatile scaffolds in drug design, particularly for targeting kinase enzymes involved in cellular signaling pathways. The pyrazolo[3,4-b]pyridine scaffold's ability to bind to the hinge region of kinases, coupled with its potential for various key interactions within the kinase pocket, makes it a valuable component in the development of selective kinase inhibitors. This has led to its inclusion in many patents and peer-reviewed articles, highlighting its significance in medicinal chemistry and drug discovery efforts (Wenglowsky, 2013).
Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds with nitrogen, such as pyrazolo[3,4-b]pyridine derivatives, are identified as potential scaffolds for synthesizing CNS active drugs. These compounds' structural diversity and ability to undergo various chemical modifications make them promising candidates for developing novel therapeutic agents aimed at treating CNS disorders. Their interactions with different biological targets can lead to a range of effects, from antidepressant to anticonvulsant activities, underscoring the importance of these heterocycles in pharmaceutical research (Saganuwan, 2017).
Antitubercular Activity
The modification and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antitubercular activity represent another significant area of research. These compounds have shown efficacy against various mycobacterial strains, including those resistant to conventional antitubercular drugs. This highlights the potential of pyrazolo[3,4-b]pyridine scaffolds in contributing to the fight against tuberculosis, offering a pathway to developing new therapeutic agents that can overcome drug resistance (Asif, 2014).
Synthetic Flexibility and Novel Reactions
The chemical synthesis and transformations of pyrazolo[3,4-b]pyridine derivatives reveal a wealth of possibilities for creating structurally diverse molecules. These reactions not only enable the synthesis of compounds with potential biological activity but also provide insights into novel chemical processes that could be applied in various fields of chemistry and pharmacology. Such research underscores the synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold and its utility in generating novel compounds for further investigation (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-15-4-8-18(9-5-15)29-23-21(16(2)28-29)22(25)20(14-27-23)24(30)26-13-12-17-6-10-19(31-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMIWWTWRZMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
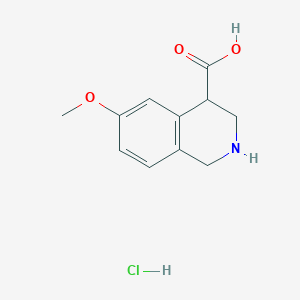
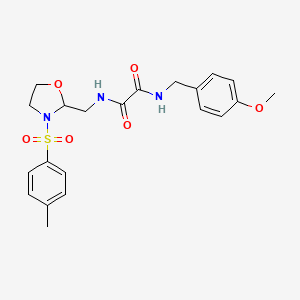


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)
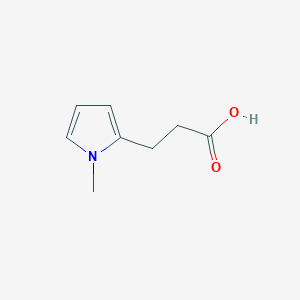
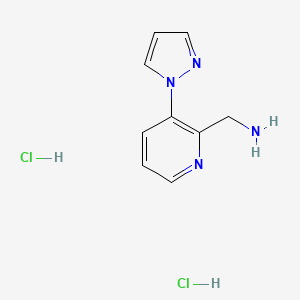
![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)

